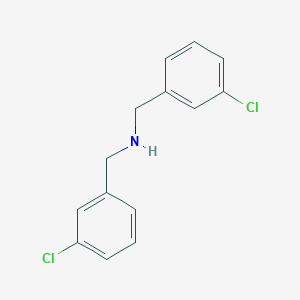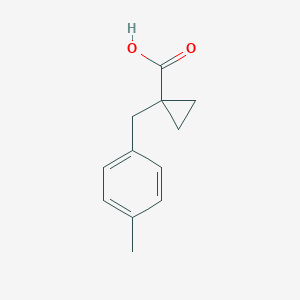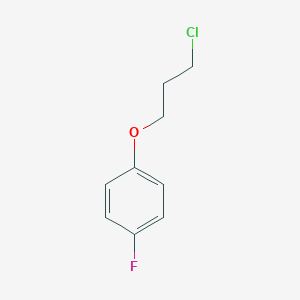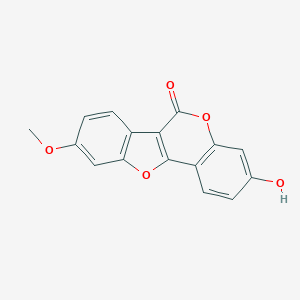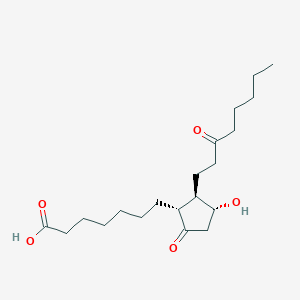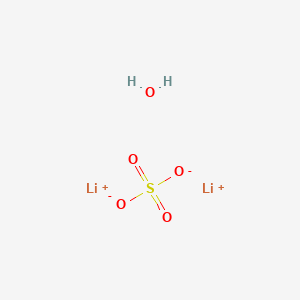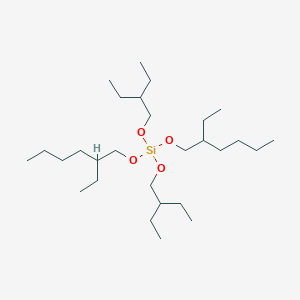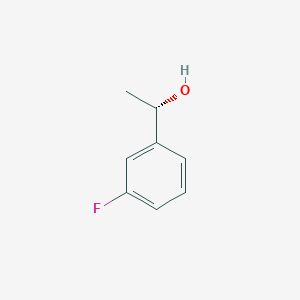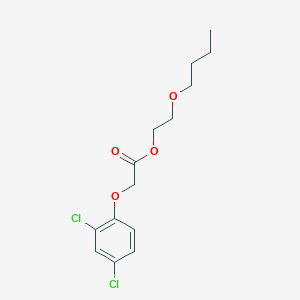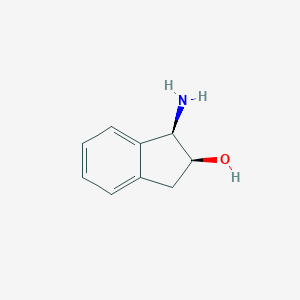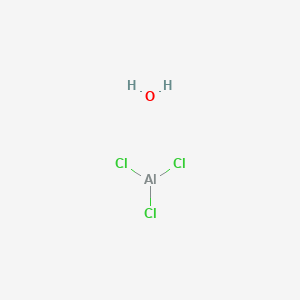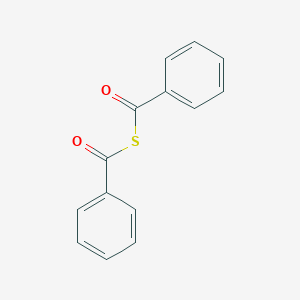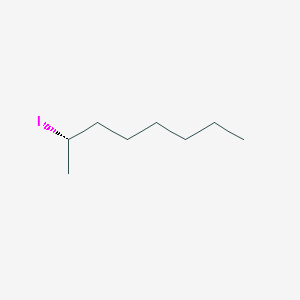
2-Iodooctane, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodooctane, (+)-: is an organic compound that belongs to the class of alkyl iodides It is characterized by the presence of an iodine atom attached to the second carbon of an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Alkanes: One common method for preparing 2-Iodooctane, (+)- involves the halogenation of octane. This process typically uses iodine and a suitable catalyst under controlled conditions to ensure selective iodination at the second carbon position.
Substitution Reactions: Another method involves the substitution of a leaving group (such as a bromine or chlorine atom) on 2-octanol with iodine. This can be achieved using reagents like sodium iodide in acetone.
Industrial Production Methods: Industrial production of 2-Iodooctane, (+)- often employs large-scale halogenation processes, utilizing continuous flow reactors to maintain precise control over reaction conditions and ensure high yields.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Iodooctane, (+)- readily undergoes nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. Common nucleophiles include hydroxide ions, cyanide ions, and amines.
Elimination Reactions: Under basic conditions, 2-Iodooctane, (+)- can undergo elimination reactions to form alkenes. This typically involves the removal of the iodine atom and a hydrogen atom from an adjacent carbon.
Oxidation and Reduction: While less common, 2-Iodooctane, (+)- can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone, potassium hydroxide in ethanol.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether.
Major Products Formed:
Substitution: Formation of alcohols, nitriles, and amines.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 2-Iodooctane, (+)- is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Catalysis: It serves as a substrate in various catalytic reactions, including cross-coupling reactions.
Biology and Medicine:
Radiolabeling: Due to the presence of iodine, 2-Iodooctane, (+)- can be used in radiolabeling studies to track the distribution and metabolism of compounds in biological systems.
Drug Development: It is explored as a building block in the synthesis of potential therapeutic agents.
Industry:
Material Science: 2-Iodooctane, (+)- is used in the production of specialty polymers and materials with unique properties.
Agriculture: It is investigated for use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Iodooctane, (+)- primarily involves its reactivity as an alkyl iodide. The iodine atom, being a good leaving group, facilitates various chemical transformations. In nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In elimination reactions, the iodine atom and a hydrogen atom are removed, resulting in the formation of double bonds.
Comparison with Similar Compounds
2-Bromooctane: Similar in structure but contains a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions due to the weaker leaving group ability of bromine.
2-Chlorooctane: Contains a chlorine atom and is even less reactive than 2-Bromooctane in substitution reactions.
2-Fluorooctane: Contains a fluorine atom and is the least reactive among the halooctanes due to the strong carbon-fluorine bond.
Uniqueness of 2-Iodooctane, (+)-:
Reactivity: The presence of the iodine atom makes 2-Iodooctane, (+)- highly reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine counterparts.
Applications: Its unique reactivity allows for its use in a wider range of chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
1809-04-7 |
|---|---|
Molecular Formula |
C8H17I |
Molecular Weight |
240.12 g/mol |
IUPAC Name |
(2S)-2-iodooctane |
InChI |
InChI=1S/C8H17I/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1 |
InChI Key |
XFLOGTUFKZCFTK-QMMMGPOBSA-N |
SMILES |
CCCCCCC(C)I |
Isomeric SMILES |
CCCCCC[C@H](C)I |
Canonical SMILES |
CCCCCCC(C)I |
boiling_point |
210.0 °C |
Key on ui other cas no. |
1809-04-7 |
Synonyms |
[S,(+)]-2-Iodooctane |
vapor_pressure |
1.37 mmHg |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


